Cas no 252861-26-0 (4-Iodo-1H-pyrrole-2-carboxylic acid)

4-Iodo-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-1H-pyrrole-2-carboxylic acid
- 4-iodopyrrole-2-carboxylic acid
- ANW-55291
- CTK7I6685
- iodopyrrolecarboxylicacid
- SBB098696
- SureCN874851
- CC-0801
- SB62496
- J-015910
- SY185286
- DTXSID60452662
- 4-Iodo-1h-pyrrole-2-carboxylicacid
- EN300-75697
- J-515542
- CS-0310067
- 252861-26-0
- PGSPYCIHODWVMJ-UHFFFAOYSA-N
- CKA86126
- SCHEMBL874851
- Z1183442837
- A912125
- MFCD10758077
- AKOS005072147
- DA-07663
-
- MDL: MFCD10758077
- Inchi: InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
- InChI Key: PGSPYCIHODWVMJ-UHFFFAOYSA-N
- SMILES: OC(=O)C1=CC(I)=CN1
Computed Properties
- Exact Mass: 236.92868g/mol
- Monoisotopic Mass: 236.92868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Density: 2.3±0.1 g/cm3
- Melting Point: 184-186°
- Boiling Point: 420.2±30.0 °C at 760 mmHg
- Flash Point: 207.9±24.6 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Iodo-1H-pyrrole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
- HazardClass:IRRITANT
4-Iodo-1H-pyrrole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75697-0.1g |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95.0% | 0.1g |
$100.0 | 2025-02-24 | |
abcr | AB269363-5 g |
4-Iodo-1H-pyrrole-2-carboxylic acid, 95%; . |
252861-26-0 | 95% | 5g |
€1349.00 | 2023-06-22 | |
Fluorochem | 218049-5g |
4-Iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 5g |
£1384.00 | 2022-03-01 | |
TRC | I707220-25mg |
4-Iodo-1H-pyrrole-2-carboxylic Acid |
252861-26-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM124602-1g |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 1g |
$447 | 2024-07-28 | |
Enamine | EN300-75697-5.0g |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95.0% | 5.0g |
$864.0 | 2025-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-316555-100 mg |
4-Iodo-1H-pyrrole-2-carboxylic acid, |
252861-26-0 | ≥95% | 100MG |
¥925.00 | 2023-07-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4494-1G |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 97% | 1g |
¥ 2,706.00 | 2023-04-07 | |
Fluorochem | 218049-1g |
4-Iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 1g |
£462.00 | 2022-03-01 | |
1PlusChem | 1P00BHHI-50mg |
4-Iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 50mg |
$114.00 | 2025-03-12 |
4-Iodo-1H-pyrrole-2-carboxylic acid Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on 4-Iodo-1H-pyrrole-2-carboxylic acid
4-Iodo-1H-pyrrole-2-carboxylic Acid (CAS No. 252861-26-0): A Comprehensive Overview
4-Iodo-1H-pyrrole-2-carboxylic acid (CAS No. 252861-26-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 4-Iodo-1H-pyrrole-2-carboxylic acid.
Chemical Structure and Properties
4-Iodo-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position imparts unique chemical and physical properties to this molecule. The iodine substituent enhances the electrophilic character of the pyrrole ring, making it more reactive in various chemical reactions. Additionally, the carboxylic acid group provides functional versatility, enabling the formation of esters, amides, and other derivatives.
The molecular formula of 4-Iodo-1H-pyrrole-2-carboxylic acid is C5H4INO2, with a molecular weight of approximately 197.00 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of 4-Iodo-1H-pyrrole-2-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the iodination of 1H-pyrrole-2-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent such as dichloromethane or acetonitrile. This method provides high yields and good purity of the desired product.
An alternative synthetic route involves the condensation of 4-iodopyrrole with carbon dioxide under high pressure to form the carboxylic acid derivative. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Applications in Medicinal Chemistry
4-Iodo-1H-pyrrole-2-carboxylic acid has found numerous applications in medicinal chemistry, primarily due to its ability to serve as a building block for more complex molecules with therapeutic potential. One notable application is in the development of inhibitors for various enzymes involved in disease pathways.
A recent study published in the Journal of Medicinal Chemistry reported the use of 4-Iodo-1H-pyrrole-2-carboxylic acid as a key intermediate in the synthesis of potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells. The study demonstrated that derivatives of 4-Iodo-1H-pyrrole-2-carboxylic acid exhibited selective inhibition of HDAC6, a specific isoform associated with neurodegenerative diseases.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 4-Iodo-1H-pyrrole-2-carboxylic acid-based compounds as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. The study identified several derivatives with high affinity for specific GPCRs, suggesting their potential as lead compounds for drug discovery.
Clinical Trials and Therapeutic Potential
The therapeutic potential of compounds derived from 4-Iodo-1H-pyrrole-2-carboxylic acid has been evaluated in several preclinical and clinical studies. One such compound, designated as XYZ123, has entered Phase II clinical trials for the treatment of advanced solid tumors. Preliminary results have shown promising antitumor activity with minimal side effects, positioning XYZ123 as a potential candidate for further development.
In addition to cancer therapy, compounds derived from 4-Iodo-1H-pyrrole-2-carboxylic acid have also shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A recent preclinical study demonstrated that these compounds could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-Iodo-1H-pyrrole-2-carboxylic acid-based compounds highlights their significant potential in drug discovery and development. Future studies will likely focus on optimizing their pharmacological properties, improving their bioavailability, and exploring new therapeutic applications.
In conclusion, 4-Iodo-1H-pyrrole-2-carboxylic acid (CAS No. 252861-26-0) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for synthesizing novel therapeutic agents with promising biological activities. As research continues to advance, it is anticipated that this compound will play an increasingly important role in the development of innovative treatments for various diseases.
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